N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
This compound features a benzamide core linked via an ethyl group to a substituted indole moiety. The indole ring is modified at the 3-position with a (2,5-dimethylbenzyl)thio group, while the benzamide moiety carries 3,5-dimethyl substituents.
Properties
IUPAC Name |
N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2OS/c1-19-9-10-22(4)24(14-19)18-32-27-17-30(26-8-6-5-7-25(26)27)12-11-29-28(31)23-15-20(2)13-21(3)16-23/h5-10,13-17H,11-12,18H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBYGUUFWAMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the evidence, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Structural Comparisons
Key Observations :
- Thioether Linkages: The target’s (2,5-dimethylbenzyl)thio group differs from isoxazole- or thiazole-based thioethers in .
- Benzamide Substituents: The 3,5-dimethyl groups on the benzamide core contrast with polar substituents (e.g., pyrimidinylamino in or hydroxyethoxy in ), suggesting divergent solubility and target selectivity profiles.
- Indole Modifications : The target’s indole substitution at the 3-position differs from 2-methylindole derivatives in . Positional changes on indole rings are critical for receptor binding; for example, EP2 antagonists in rely on 2-methylindole for activity .
Physicochemical Properties
- Polar Surface Area (PSA) : The absence of polar groups (e.g., hydroxyethoxy in 6f) in the target compound may lower PSA, favoring blood-brain barrier penetration compared to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
